
四(乙酰氧基汞)甲烷
描述
Tetrakis(acetoxymercuri)methane, also known as Tetrakis(acetoxymercuri)methane, is a useful research compound. Its molecular formula is C9H12Hg4O8 and its molecular weight is 1050.6 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrakis(acetoxymercuri)methane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150867. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrakis(acetoxymercuri)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(acetoxymercuri)methane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
发光研究
- 四(乙酰氧基汞)甲烷表现出有趣的发光特性。一项针对相关化合物四(4-甲氧基苯基)甲烷的研究表明,在室温下,该化合物在 340 nm 附近表现出强烈的荧光。这种荧光归因于溶液和固态形式。此外,在结晶时观察到一个围绕 500 nm 的发光带,这与磷光有关。此类化合物的晶体结构分析揭示了对其发光行为的重要见解,包括氢键在室温下促进磷光的作用 (Guieu, Rocha, & Silva, 2013)。
金属有机框架 (MOF)
- 一种类似于四(乙酰氧基汞)甲烷的柔性八羧酸配体已被用于构建一个高度多孔的金属有机框架。该框架由八面体和立方八面体笼组成,表现出 (4,8) 连接的 scu 拓扑结构。它特别以高气体吸附能力(包括 N2 和 H2)而著称,并且对 CO2 相对于 CH4 和 N2 表现出高选择性。此类框架代表了使用柔性配体构建 MOF 的重大进步 (Lin 等人,2013)。
合成和表征
- 四(乙酰氧基汞)甲烷一直是合成各种化合物的重点。例如,一种特殊的固化剂四[(对氨基苯氧基)甲基]甲烷被合成来解决固化环氧树脂的韧性差的问题。该过程涉及多个步骤,包括中间体的合成和在酸性条件下的水解。该研究提供了合成工艺参数的优化见解,并表征了所得化合物的结构性质 (Peng & Zou, 2017)。
电子和光物理性质
- 研究已经深入探讨了与四(乙酰氧基汞)甲烷相关的化合物的电子性质。例如,四[4-(芳基嘧啶基)苯基]甲烷表现出有趣的电子特性,包括分子内激基复合物耦合和氧化还原过程。这些性质对于各种应用至关重要,特别是在有机电子领域 (Zimmermann 等人,2000)。
扩增 DNA 检测
- 在生物技术领域,四(乙酰氧基汞)甲烷的衍生物已被用于 DNA 检测。一种特定的四面体阳离子生色团显示出改进的荧光共振能量转移 (FRET) 至连接到双链 DNA 的荧光素。该应用展示了该化合物在高效 DNA 杂交检测中的潜力,这是分子诊断的一个重要方面 (Iyer & Iyer, Wang, & Wang, 2006)。
作用机制
Target of Action
Tetrakis(acetoxymercuri)methane primarily targets sulfur sites in nucleic acids . It binds to the sulfur atom of 6-thioguanosine and also to the 4-thiouridine residue of Escherichia coli tRNAVal . These sulfur sites play crucial roles in the structure and function of nucleic acids, influencing their stability, replication, and transcription processes.
Mode of Action
The compound forms a 4:1 complex with 6-thioguanosine . This interaction is facilitated by the addition of 3 equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride to tetrakis(acetoxymercuri)methane, which effectively blocks three of the four mercury atoms, rendering the compound monofunctional toward 6-thioguanosine . This selective binding allows the compound to interact specifically with sulfur sites without forming intermolecular crosslinks .
Result of Action
The binding of tetrakis(acetoxymercuri)methane to sulfur sites in nucleic acids can potentially alter the structure and function of these molecules . .
安全和危害
未来方向
生化分析
Biochemical Properties
Tetrakis(acetoxymercuri)methane plays a significant role in biochemical reactions, particularly in labeling sulfur sites in nucleic acids. It binds to the sulfur atom of 6-thioguanosine and the 4-thiouridine residue of Escherichia coli tRNAVal, forming a 4:1 complex with 6-thioguanosine . This compound is also used to prepare heavy metal derivatives of proteins for x-ray crystallographic studies . The interactions of Tetrakis(acetoxymercuri)methane with these biomolecules are crucial for understanding its biochemical properties.
Cellular Effects
Tetrakis(acetoxymercuri)methane affects various types of cells and cellular processes. It influences cell function by binding to sulfur-containing biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to label sulfur sites in nucleic acids suggests that it may play a role in modulating genetic information and protein synthesis within cells.
Molecular Mechanism
The molecular mechanism of Tetrakis(acetoxymercuri)methane involves its binding interactions with biomolecules. It binds to the sulfur atom of 6-thioguanosine and the 4-thiouridine residue of Escherichia coli tRNAVal, forming a stable complex . This binding interaction is essential for its role as a polymetallic reagent in labeling sulfur sites in polynucleotides. Additionally, the compound’s ability to block three of the four mercury atoms with N,N-dimethyl-2-amino-ethanethiol hydrochloride renders it monofunctional toward 6-thioguanosine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(acetoxymercuri)methane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tetrakis(acetoxymercuri)methane remains stable under appropriate conditions, allowing it to be a useful reagent for extended periods
Dosage Effects in Animal Models
The effects of Tetrakis(acetoxymercuri)methane vary with different dosages in animal models. At lower doses, the compound effectively labels sulfur sites in nucleic acids without causing significant toxicity . At higher doses, Tetrakis(acetoxymercuri)methane may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for experimental use.
Metabolic Pathways
Tetrakis(acetoxymercuri)methane is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role in labeling sulfur sites in nucleic acids suggests that it may influence metabolic flux and metabolite levels within cells
Transport and Distribution
The transport and distribution of Tetrakis(acetoxymercuri)methane within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s use in biochemical applications.
Subcellular Localization
Tetrakis(acetoxymercuri)methane’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are vital for its role in labeling sulfur sites and preparing heavy metal derivatives of proteins for x-ray crystallographic studies.
属性
IUPAC Name |
acetyloxy-[tris(acetyloxymercurio)methyl]mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.C.4Hg/c4*1-2(3)4;;;;;/h4*1H3,(H,3,4);;;;;/q;;;;;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKDCOYEVSHMN-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]C([Hg]OC(=O)C)([Hg]OC(=O)C)[Hg]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Hg4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179867 | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1050.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25201-30-3 | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC150867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrakis(acetoxymercuri)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAKIS(ACETOXYMERCURI)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCG6X60HJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrakis(acetoxymercuri)methane interact with its target, and what are the downstream effects?
A: Tetrakis(acetoxymercuri)methane primarily interacts with sulfur atoms. [, , , , ] It forms a strong complex with the sulfur atom of 6-thioguanosine and binds to the 4-thiouridine residue in Escherichia coli tRNAVal. [] This binding to sulfur atoms, particularly in nucleic acids and potentially in proteins, makes it a useful reagent for labeling and studying these biomolecules. [, ] For instance, it has been used to label fd bacteriophage coat proteins for visualization using a scanning transmission electron microscope. []
Q2: What is the structural characterization of tetrakis(acetoxymercuri)methane?
A: Tetrakis(acetoxymercuri)methane has the molecular formula C9H12Hg4O8. [] While its exact molecular weight may vary slightly based on isotopic abundance, it is approximately 953 g/mol. [] X-ray crystallography confirms its structure comprises a central carbon atom bonded to four mercury atoms, each further linked to an acetoxy group (–OCOCH3). []
Q3: Are there any catalytic properties and applications associated with tetrakis(acetoxymercuri)methane?
A: The provided research does not elaborate on the catalytic properties of tetrakis(acetoxymercuri)methane. Its primary use, as highlighted in the papers, is as a labeling reagent for sulfur-containing biomolecules. [, , ]
Q4: Have there been any studies exploring the structure-activity relationship (SAR) of tetrakis(acetoxymercuri)methane?
A: While the research mentions using N,N-dimethyl-2-amino-ethanethiol hydrochloride to block three of the four mercury atoms in tetrakis(acetoxymercuri)methane to make it monofunctional, [] there isn't extensive discussion on broader SAR studies. Further research is needed to understand how modifications to its structure impact its binding affinity, specificity, and other properties.
Q5: What are the known toxicological and safety concerns related to tetrakis(acetoxymercuri)methane?
A5: Given that tetrakis(acetoxymercuri)methane contains mercury, it is crucial to handle it with extreme caution. Mercury and its compounds are known to be highly toxic, potentially leading to severe health issues upon exposure. Unfortunately, the provided research does not offer specific data on the compound's toxicity profile. Therefore, assuming its toxicity and taking appropriate safety measures during handling and disposal are essential.
Q6: What analytical methods are typically employed to characterize and quantify tetrakis(acetoxymercuri)methane?
A: X-ray crystallography has been instrumental in determining the structure of tetrakis(acetoxymercuri)methane. [, ] Additionally, vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about its molecular vibrations and structure. [, , ] The specific methods for quantification may vary depending on the sample matrix and the desired level of sensitivity.
Q7: Is there any historical context or are there any milestones associated with the research and use of tetrakis(acetoxymercuri)methane?
A: While a detailed historical account is not available in the provided research, the use of tetrakis(acetoxymercuri)methane as a labeling reagent for sulfur in biomolecules seems to be a significant milestone. [, ] This application has potential implications for understanding the structure and function of biomolecules like nucleic acids and proteins.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[(4-chlorophenyl)methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255343.png)
![(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one](/img/structure/B1255344.png)
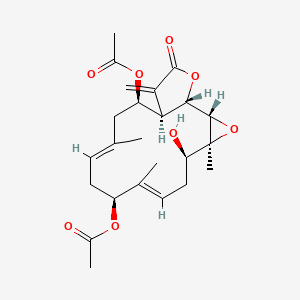

![(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B1255349.png)
![[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone](/img/structure/B1255353.png)
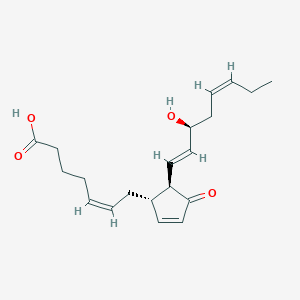
![[(1S,2S,8R,11S,13S,15S)-15-[(1S,4R,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B1255356.png)
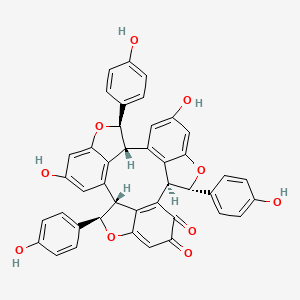
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11E,15S,18S,25S,26R,35R,37S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1255361.png)
![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1255362.png)
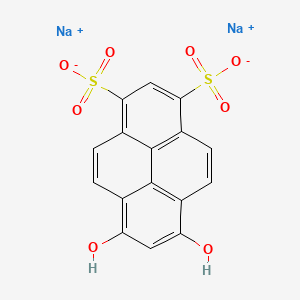
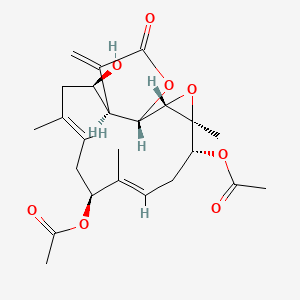
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)
